molecular formula C14H18Cl2N2O4S B5300267 N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5300267
M. Wt: 381.3 g/mol
InChI Key: KPGMPHWCOHJTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is based on its ability to bind to the active site of carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide binds to the zinc ion at the active site of carbonic anhydrases and inhibits their activity. This leads to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide in the cell.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in lab experiments is its specificity towards carbonic anhydrases. This allows researchers to study the role of these enzymes in various biological processes. However, N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has some limitations as well. It is a sulfonamide derivative and may have off-target effects on other enzymes that contain a zinc ion at their active site. Additionally, N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in scientific research. One area of interest is the development of N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide derivatives with improved solubility and specificity towards carbonic anhydrases. Another area of interest is the study of the role of carbonic anhydrases in various diseases, such as cancer and autoimmune diseases. Finally, N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide may have potential as a therapeutic agent for the treatment of these diseases, and further studies are needed to evaluate its efficacy and safety.
Conclusion
In conclusion, N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is a sulfonamide derivative that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has shown promise as a tool to study the role of carbonic anhydrases in various biological processes and may have potential as a therapeutic agent for the treatment of certain diseases.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide involves the reaction of 3,4-dichlorobenzylamine with 2-(4-morpholinyl)-2-oxoethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively used in scientific research as a tool to study the role of sulfonamides in various biological processes. It has been used as a substrate for the study of sulfonamide-sensitive carbonic anhydrases. N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been used as a potential inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4S/c1-23(20,21)18(9-11-2-3-12(15)13(16)8-11)10-14(19)17-4-6-22-7-5-17/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGMPHWCOHJTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide

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